2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H34O2Si2/c1-13(2,3)17(7,8)15-11-12-16-18(9,10)14(4,5)6/h11-12H2,1-10H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMJZTYHSITRAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H34O2Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what are the physical properties of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane

An In-depth Technical Guide to 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS RN: 66548-22-9). Intended for researchers, scientists, and professionals in drug development, this document synthesizes key data on the compound's characteristics, safe handling protocols, and its relevance within the broader context of silyl ether applications in medicinal chemistry. The guide includes a detailed summary of physical properties, a representative synthesis workflow, and essential safety information, grounded in authoritative references to ensure scientific integrity.

Introduction: The Strategic Value of Silyl Ethers in Advanced Scientific Research

Silyl ethers represent a cornerstone of modern organic synthesis and materials science, offering a versatile platform for the protection of hydroxyl groups. Their utility is particularly pronounced in multi-step syntheses of complex molecules, including active pharmaceutical ingredients (APIs). The stability of the silicon-oxygen bond is tunable, predicated on the steric and electronic nature of the substituents on the silicon atom. This characteristic allows for selective deprotection under specific conditions, a feature that is highly advantageous in drug delivery systems.[1][2]

This compound, also known by its synonym 1,2-Bis(tert-butyldimethylsilyloxy)ethane, is a bifunctional silyl ether. The tert-butyldimethylsilyl (TBDMS) groups are known for their substantial steric bulk, which confers a high degree of stability to the silyl ether linkage under a variety of reaction conditions. This stability is a critical attribute, rendering it a valuable reagent and intermediate in complex synthetic pathways where robust protecting groups are required. The tunable lability of silyl ethers, including those with bulky substituents, makes them ideal for the design of prodrugs, where the controlled release of a therapeutic agent is paramount.[3][4]

Molecular Structure and Identification

The structural integrity of a molecule is fundamental to its function. The arrangement of atoms and bonds in this compound dictates its physical and chemical behavior.

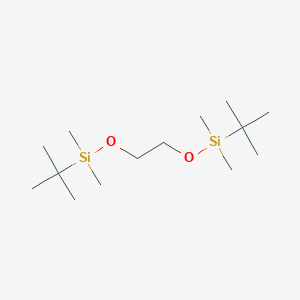

Figure 1: 2D representation of the molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | tert-butyl-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-dimethylsilane[5][6] |

| Synonyms | 1,2-Bis(tert-butyldimethylsilyloxy)ethane, BIS(T-BUTYLDIMETHYLSILOXY)ETHANE[5][7] |

| CAS Number | 66548-22-9[5] |

| Molecular Formula | C₁₄H₃₄O₂Si₂[5][6][7] |

| Molecular Weight | 290.59 g/mol [5][6] |

| InChIKey | LCMJZTYHSITRAQ-UHFFFAOYSA-N[7] |

Physical and Chemical Properties

The physical properties of a compound are critical for its handling, storage, and application in experimental settings. The data presented below has been aggregated from various chemical data sources.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Appearance | White to off-white solid | [7] |

| Melting Point | 45-46 °C | |

| Boiling Point | 124–134 °C at 4.3 mmHg | [8] |

| Predicted Boiling Point | 253.8 ± 13.0 °C at 760 mmHg | |

| Predicted Density | 0.844 ± 0.06 g/cm³ | |

| Solubility | No data available | |

| Refractive Index | No data available |

Synthesis Protocol: A Representative Approach

The synthesis of this compound typically involves the reaction of ethylene glycol with a suitable silylating agent, such as tert-butyldimethylsilyl chloride, in the presence of a base. The following is a generalized, representative protocol that illustrates the key steps and considerations for such a synthesis.

Experimental Workflow: Silylation of Ethylene Glycol

Figure 2: A generalized workflow for the synthesis of this compound.

Detailed Steps:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet is charged with ethylene glycol and a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane).

-

Base Addition: A base, such as imidazole or triethylamine, is added to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Silylation: The solution is cooled in an ice bath, and tert-butyldimethylsilyl chloride is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: The reaction mixture is quenched by the addition of water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure this compound.

Safety and Handling

As with any chemical reagent, proper handling and storage of this compound are imperative to ensure laboratory safety.

Table 3: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[7] |

| H315 | Causes skin irritation.[7] |

| H319 | Causes serious eye irritation.[7] |

| H335 | May cause respiratory irritation.[7] |

Personal Protective Equipment (PPE) and Handling Precautions:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a fume hood.

-

General Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

-

Recommended storage temperature is between 2-8°C.[7]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Applications in Research and Development

The robust nature of the tert-butyldimethylsilyl ether makes this compound a valuable bifunctional protecting group in organic synthesis. Its primary application lies in the simultaneous protection of two hydroxyl groups in diols, such as ethylene glycol.

In the context of drug development, the strategic use of silyl ethers is a key component of prodrug design. By masking polar hydroxyl groups, silyl ethers can enhance the lipophilicity of a drug molecule, thereby improving its absorption and pharmacokinetic profile. The rate of cleavage of the silyl ether in vivo can be modulated by the steric and electronic properties of the silicon substituents, allowing for controlled release of the active drug at the target site.[3][4] While this specific compound is primarily a protecting group, the principles of its chemistry are directly applicable to the design of more complex drug delivery systems.

Conclusion

This compound is a stable and versatile bifunctional silyl ether with well-defined physical properties. Its utility as a protecting group for diols is well-established, and the underlying chemistry of its silyl ether linkages is of significant interest in the field of drug delivery and prodrug design. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and safe utilization in research and development endeavors.

References

-

St. Gelais, A. T., Wooten, A. J., & Matson, J. B. (2016). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 59(13), 5958–5974. [Link]

-

Lee, S. H., et al. (2012). Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. Chemical Science, 3(5), 1537-1542. [Link]

-

Lee, S. H., et al. (2011). Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials. Journal of the American Chemical Society, 133(50), 20300–20303. [Link]

-

Gedikli, B., & Gök, A. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

BIOFOUNT. (n.d.). 1,2-双(叔丁基二甲基硅氧基)乙烷. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Virginia Open Data Portal. (2025). Compound 529219: this compound. Retrieved January 3, 2026, from [Link]

-

Budwitz, J. E., & Newton, C. G. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses, 100, 159–185. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C14H34O2Si2 | CID 529219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Compound 529219: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]

- 7. BIS(T-BUTYLDIMETHYLSILOXY)ETHANE | CymitQuimica [cymitquimica.com]

- 8. orgsyn.org [orgsyn.org]

- 9. 66548-22-9|1,2-双(叔丁基二甲基硅氧基)乙烷|bis(t-butyldimethylsiloxy)ethane|-范德生物科技公司 [bio-fount.com]

An In-depth Technical Guide to 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane: Structure, Bonding, and Synthetic Protocols

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2,2,3,3,8,8,9,9-octamethyl-4,7-dioxa-3,8-disiladecane, a molecule of significant interest in synthetic chemistry, primarily recognized by its common synonym, 1,2-bis(tert-butyldimethylsilyloxy)ethane. This document delves into the nuanced aspects of its chemical structure, the nature of its covalent bonds, and its conformational dynamics. We will explore the underlying principles that govern its synthesis and reactivity, offering field-proven insights into its application as a versatile protecting group for diols. Detailed experimental protocols for its synthesis and characterization, supported by spectroscopic data, are provided to enable its effective utilization in research and development settings.

Introduction: A Molecule of Strategic Importance in Synthesis

This compound, with the chemical formula C14H34O2Si2 and a molecular weight of 290.59 g/mol , is a prominent member of the silyl ether class of compounds.[1] Its structure is fundamentally an ethylene glycol molecule wherein both hydroxyl protons are replaced by the sterically demanding tert-butyldimethylsilyl (TBDMS) group. This structural motif imparts a unique combination of stability and controlled reactivity, making it an invaluable tool in multi-step organic synthesis.

The strategic importance of this molecule lies in its function as a protecting group for 1,2-diols. The TBDMS groups mask the reactive hydroxyl functionalities, rendering them inert to a wide array of reaction conditions under which they would otherwise interfere. The inherent stability of the TBDMS ether, a direct consequence of the steric hindrance provided by the tert-butyl group, allows for selective chemical transformations on other parts of a complex molecule. This guide will provide a detailed exploration of the chemical principles that underpin the utility of this compound.

Molecular Structure and Bonding: A Deeper Look

The molecular architecture of this compound is key to its chemical behavior. The central feature is the Si-O-C linkage, which defines it as a silyl ether.

Bond Parameters and Hybridization

The bonding within the molecule can be understood by considering the hybridization of the constituent atoms. The silicon atoms are sp3 hybridized, forming four single bonds. The oxygen atoms are also sp3 hybridized, with two lone pairs of electrons. The carbon atoms of the ethyl bridge and the methyl groups are sp3 hybridized, while the quaternary carbons of the tert-butyl groups are also sp3 hybridized.

Conformational Analysis and Steric Effects

The rotational freedom around the C-C, C-O, and Si-O bonds allows the molecule to adopt various conformations. The bulky tert-butyldimethylsilyl groups dominate the conformational landscape. Due to significant steric repulsion, the molecule will preferentially adopt a staggered conformation along the central C-C bond of the ethane bridge to minimize gauche interactions.

Furthermore, the large size of the TBDMS groups influences the rotational barrier around the C-O bonds. The steric interactions between the tert-butyl group and the rest of the molecule play a crucial role in determining the most stable conformer.

Caption: Ball-and-stick model of the molecule's core structure.

Synthesis and Experimental Protocols

The synthesis of this compound is a straightforward and high-yielding process, typically involving the reaction of ethylene glycol with a suitable silylating agent.

Reaction Pathway

The most common method for the preparation of TBDMS ethers is the reaction of an alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. Imidazole is frequently used as a catalyst and base, as it activates the silyl chloride towards nucleophilic attack by the alcohol.

Caption: Synthetic workflow for the preparation of the target molecule.

Detailed Experimental Protocol

Materials:

-

Ethylene glycol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of ethylene glycol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of TBDMSCl (2.2 eq) in anhydrous DMF to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water and extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques. While a dedicated high-resolution spectrum for this specific molecule is not published, the expected signals can be accurately predicted based on the extensive literature on TBDMS-protected alcohols.[2][3]

| Spectroscopic Data | Predicted Chemical Shifts and Characteristics |

| ¹H NMR (CDCl₃) | δ ~3.6 (s, 4H, -O-CH₂-CH₂-O-), δ ~0.9 (s, 18H, -C(CH₃)₃), δ ~0.05 (s, 12H, -Si(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ ~63 (-O-CH₂-CH₂-O-), δ ~26 (-C(CH₃)₃), δ ~18 (-C(CH₃)₃), δ ~-5 (-Si(CH₃)₂) |

| FTIR (thin film) | ν ~2950-2850 cm⁻¹ (C-H stretch), ν ~1250 cm⁻¹ (Si-CH₃), ν ~1100 cm⁻¹ (Si-O-C stretch), ν ~830 cm⁻¹ (Si-C stretch) |

| Mass Spectrometry (EI) | Characteristic fragmentation pattern with a prominent [M-57]⁺ peak corresponding to the loss of a tert-butyl group. |

Reactivity and Applications in Drug Development

The chemical behavior of this compound is dominated by the properties of the TBDMS ether linkages.

Stability and Cleavage

The Si-O-C bond in TBDMS ethers is significantly more stable to a wide range of reagents compared to other silyl ethers like trimethylsilyl (TMS) ethers. This enhanced stability is attributed to the steric bulk of the tert-butyl group, which hinders the approach of nucleophiles and acids to the silicon atom.

Deprotection, or the cleavage of the silyl ether to regenerate the diol, is typically achieved under acidic conditions or, more commonly, with a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). The exceptional strength of the Si-F bond (around 142 kcal/mol) provides a powerful thermodynamic driving force for this reaction.

Caption: The protection-deprotection strategy utilizing the target molecule.

Role in Drug Development

In the synthesis of complex drug molecules, it is often necessary to selectively modify one part of the molecule while preserving reactive functional groups elsewhere. By protecting diol functionalities as their TBDMS ethers using a precursor approach that generates the title compound in situ, medicinal chemists can carry out a wide range of transformations, such as oxidations, reductions, Grignard reactions, and organometallic coupling reactions, without affecting the hydroxyl groups. The robust nature of the TBDMS group ensures it survives these manipulations, and its clean and efficient removal at a later stage makes it a highly valuable tool in the synthesis of intricate pharmaceutical agents.

Conclusion

This compound, or 1,2-bis(tert-butyldimethylsilyloxy)ethane, is a molecule whose structural and bonding characteristics are finely tuned for its primary role as a stable and reliable protecting group for 1,2-diols. Its synthesis is efficient, and its reactivity profile allows for strategic and selective manipulations in complex synthetic pathways. A thorough understanding of its properties, as detailed in this guide, is essential for researchers and drug development professionals seeking to leverage its capabilities in the creation of novel and complex molecular entities.

References

- Electronic supplementary information for: - A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI)-Fluoride Exchange with Benzophenone Photochemistry - The Royal Society of Chemistry. (n.d.).

- Supplementary data. (n.d.).

- Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne - Organic Syntheses. (2023).

- Regiodivergent Reactions through Catalytic Enantioselective Silylation of Chiral Diols. (n.d.).

- Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate - Organic Syntheses Procedure. (n.d.).

- The Chemical Properties of tert-Butyldimethylsilyl Ethers and (3-Bromopropoxy)-tert-butyldimethylsilane - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Mass spectrometry and chromatography of t-butyldimethylsilyl derivatives of cytokinin bases. (n.d.).

- BIS(T-BUTYLDIMETHYLSILOXY)ETHANE | CymitQuimica. (n.d.).

Sources

solubility of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane in organic solvents

An In-depth Technical Guide to the Solubility of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane in Organic Solvents

Introduction

This compound is a complex organosilicon compound featuring both siloxane and ether functionalities. Understanding its solubility profile is critical for a wide range of applications, from its use as a solvent or additive in chemical synthesis to its role in the formulation of novel materials and drug delivery systems. This guide provides a comprehensive analysis of the factors governing the solubility of this molecule and offers a predictive overview of its behavior in common organic solvents. Furthermore, a detailed experimental protocol is provided for researchers to determine its solubility with high accuracy.

Part 1: Physicochemical Characterization and Theoretical Solubility Profile

The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. A close examination of this compound's structure reveals a molecule of dual character.

| Property | Value | Source |

| Molecular Formula | C14H34O2Si2 | PubChem[1] |

| Molecular Weight | 290.59 g/mol | PubChem[1][2] |

| IUPAC Name | tert-butyl-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-dimethylsilane | PubChem[1] |

| CAS Number | 66548-22-9 | PubChem[1] |

The molecule's structure incorporates two ether linkages (dioxa), which introduce polar character through the lone pairs of electrons on the oxygen atoms. These ether groups can act as hydrogen bond acceptors. However, the molecule is predominantly nonpolar due to the presence of two silicon atoms and eight methyl groups. The bulky tert-butyl and dimethylsilyl groups create significant steric hindrance and contribute to the compound's lipophilicity. This combination of a flexible siloxane backbone and hydrophobic alkyl groups is characteristic of many silicone fluids.[3][4]

Part 3: Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the solubility of this compound.

Objective: To determine the solubility (in g/100 mL or mol/L) of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated mass spectrometer (GC-MS) for quantification.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solute to a series of scintillation vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume (e.g., 5.00 mL) of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for at least 24 hours. This extended time is necessary to ensure that the dissolution process has reached equilibrium. For highly viscous solvents or slowly dissolving solutes, 48-72 hours may be required.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any suspended microparticles. This step is critical to prevent erroneously high solubility measurements.

-

-

Quantification:

-

Prepare a series of standard solutions of the solute in the same solvent at known concentrations.

-

Analyze the standard solutions using GC-FID or GC-MS to generate a calibration curve.

-

Analyze the filtered supernatant from the saturated solution under the same conditions.

-

Determine the concentration of the solute in the supernatant by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure reproducibility and report the average solubility with the standard deviation.

-

Conclusion

This compound is a predominantly nonpolar molecule with some capacity for polar interactions due to its central ether linkages. Its solubility is predicted to be high in nonpolar organic solvents such as hydrocarbons and chlorinated hydrocarbons. In contrast, it is expected to be poorly soluble or insoluble in highly polar protic solvents like alcohols and water. For precise applications, the provided experimental protocol offers a robust framework for the quantitative determination of its solubility in any solvent of interest. This understanding is paramount for the effective utilization of this compound in research and industrial settings.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Virginia Open Data Portal. (2025, September 6). Compound 529219: this compound - Dataset. Retrieved from [Link]

-

Clearco Products Co., Inc. (n.d.). Solubility of Silicone Fluids. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Siloxane. Retrieved from [Link]

-

Silicones Europe. (n.d.). THE UNIQUE PHYSICO-CHEMICAL PROPERTIES OF SILOXANES. Retrieved from [Link]

-

Tan, J., He, Z., Bai, Y., & Yan, P. (2020). Synthesis, characterization and surface properties of novel polyether based siloxane surfactants. Journal of Dispersion Science and Technology, 41(2), 188-194. Retrieved from [Link]

-

Kanner, B., Reid, W. G., & Petersen, I. H. (1967). Synthesis and Properties of Siloxane-Polyether Copolymer Surfactants. Industrial & Engineering Chemistry Product Research and Development, 6(1), 88-92. Retrieved from [Link]

Sources

thermal stability of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane

An In-Depth Technical Guide to the Thermal Stability of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated . While direct experimental data for this specific molecule is not extensively published, this document synthesizes established principles of organosilicon chemistry and thermal analysis to offer a predictive framework. It is designed to equip researchers, scientists, and drug development professionals with the theoretical underpinnings and practical methodologies to evaluate the thermal properties of this and structurally related compounds. The guide details the likely decomposition mechanisms, standard analytical protocols such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and a framework for interpreting the resulting data.

Introduction: Understanding the Molecule and Its Context

This compound, with the molecular formula C14H34O2Si2, is an organosilicon compound characterized by a flexible backbone containing both siloxane (Si-O) and ether (C-O-C) linkages[1][2]. Its structure suggests potential applications as a high-performance solvent, a lubricant, a plasticizer, or a component in formulations where thermal stability is a critical performance parameter. The bulky tert-butyl and methyl groups attached to the silicon atoms are expected to influence its physical and chemical properties, including its resistance to thermal degradation.

The thermal stability of a compound is a critical factor in determining its suitability for various applications, particularly those involving elevated temperatures during processing, storage, or end-use. For drug development professionals, understanding the thermal behavior of excipients and related molecules is paramount for ensuring product stability and efficacy.

Theoretical Framework for Thermal Stability in Organosilicon Compounds

The thermal stability of organosilicon compounds is primarily dictated by the bond dissociation energies within the molecule and the availability of viable decomposition pathways.

Bond Energies and Inherent Stability

The silicon-oxygen (Si-O) bond is inherently strong, with a dissociation energy of approximately 108 kcal/mol, which is significantly higher than that of carbon-carbon (C-C) bonds (around 85.2 kcal/mol) and carbon-oxygen (C-O) bonds (approximately 82.6 kcal/mol)[3]. This high bond energy is a primary contributor to the general thermal robustness of siloxane-based materials[3]. Conversely, the silicon-carbon (Si-C) bond is weaker, with a dissociation energy of about 76 kcal/mol, making it a potential initiation site for thermal degradation[4].

Structural Influences on Decomposition Pathways

Despite the high Si-O bond energy, the flexibility of the siloxane backbone can facilitate intramolecular rearrangement reactions, leading to decomposition at temperatures lower than what bond energies alone would predict[5]. The primary, uncatalyzed thermal degradation mechanism for many linear siloxanes in an inert atmosphere is an intramolecular "back-biting" or "unzipping" reaction. This process results in the formation of thermodynamically stable, low-molecular-weight cyclic siloxanes[4][5].

The presence of specific end-groups, such as silanols (Si-OH), can significantly lower the decomposition temperature by catalyzing this back-biting mechanism[5][6]. For this compound, the absence of reactive end-groups like silanols suggests a higher intrinsic thermal stability.

Influence of the Atmosphere

The atmosphere in which thermal degradation occurs plays a critical role:

-

Inert Atmosphere (e.g., Nitrogen, Argon): Decomposition is expected to proceed primarily through the aforementioned intramolecular rearrangement, yielding volatile cyclic species[3].

-

Oxidative Atmosphere (e.g., Air): The presence of oxygen introduces alternative, radical-based decomposition pathways. This typically leads to the cleavage of Si-C and C-H bonds at lower temperatures, followed by oxidation reactions that ultimately form a stable residue of silicon dioxide (silica, SiO2)[3].

Predicted Thermal Behavior of this compound

Based on its structure and the principles outlined above, we can predict the thermal behavior of the target molecule:

-

Onset of Decomposition: In an inert atmosphere, significant thermal decomposition is not anticipated to begin below 300-350°C. The presence of the ether linkages may slightly lower this compared to a pure siloxane backbone. In an oxidative atmosphere, the onset of degradation may be observed at a lower temperature, potentially in the range of 250-300°C.

-

Decomposition Products:

-

Under inert conditions, the likely volatile products would include cyclic siloxanes and potentially fragments containing the ether linkage.

-

Under oxidative conditions, the ultimate decomposition product will be a silica residue, with volatile byproducts including carbon oxides (CO, CO2) and water[5].

-

-

Volatility: The compound's relatively low molecular weight (290.59 g/mol ) suggests that it will likely volatilize at elevated temperatures before significant decomposition occurs, especially under vacuum or at atmospheric pressure in an inert gas flow[2]. A thermogravimetric analysis would likely show a single, sharp weight loss corresponding to boiling/sublimation. Distinguishing between volatilization and decomposition is a key analytical challenge.

Standardized Experimental Protocols for Thermal Stability Assessment

To empirically determine the , a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[7]. This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the composition of the final residue.

Experimental Protocol: TGA of this compound

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Select an appropriate sample pan (e.g., platinum or ceramic).

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample into the tared TGA pan.

-

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with the desired gas (e.g., high-purity nitrogen for inert conditions or dry air for oxidative conditions) at a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

-

-

-

Data Acquisition:

-

Record the sample mass, temperature, and time throughout the experiment.

-

-

Analysis:

-

Plot the mass (%) versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperatures of the maximum rates of mass loss[7].

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to determine the enthalpy changes associated with these transitions.

Experimental Protocol: DSC of this compound

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A vented or pinhole pan may be used if volatilization is expected and needs to be controlled.

-

-

Experimental Conditions:

-

Atmosphere: Purge the sample chamber with the desired gas (e.g., nitrogen or air) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -50°C) if low-temperature transitions are of interest.

-

Ramp the temperature to a point beyond the final decomposition temperature observed in TGA (e.g., 500°C) at a heating rate of 10°C/min.

-

-

-

Data Acquisition:

-

Record the differential heat flow as a function of temperature.

-

-

Analysis:

-

Identify endothermic peaks (melting, boiling) and exothermic peaks (decomposition, crystallization).

-

Integrate the peak areas to determine the enthalpy of transitions.

-

Data Interpretation and Visualization

Interpreting Thermal Analysis Data

The data from TGA and DSC should be analyzed in conjunction to build a complete picture of the thermal behavior.

| Parameter | TGA Data Interpretation | DSC Data Interpretation |

| Onset Temperature (Tonset) | The temperature at which significant mass loss begins. Often defined as the temperature of 5% mass loss (T5%). | The temperature at which a deviation from the baseline is observed for an endothermic or exothermic event. |

| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of mass loss is at its maximum, identified from the peak of the DTG curve. | The temperature at the apex of an exothermic decomposition peak. |

| Mass Loss (%) | The percentage of the initial mass lost during a specific decomposition step. | Not directly measured, but can be correlated with TGA steps. |

| Residue (%) | The percentage of the initial mass remaining at the end of the experiment. | Not measured. |

| Enthalpy (ΔH) | Not measured. | The integrated area of a peak, providing the energy absorbed or released during a transition. |

Visualizing Experimental Workflows and Concepts

Diagram 1: Experimental Workflow for Thermal Stability Analysis

A flowchart of the recommended experimental workflow.

Diagram 2: Predicted Decomposition Pathways

References

- 1. This compound | C14H34O2Si2 | CID 529219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. data.virginia.gov [data.virginia.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

spectroscopic data for 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane

Introduction

In the realm of materials science and synthetic chemistry, precise molecular characterization is paramount. This compound, also known as 1,2-Bis(tert-butyldimethylsilyloxy)ethane, is a key organosilicon compound utilized as a protecting group for diols and as a building block in the synthesis of more complex siloxane-based materials.[1] Its molecular formula is C₁₄H₃₄O₂Si₂, with a molecular weight of approximately 290.59 g/mol .[2] The unambiguous confirmation of its structure and purity relies on a synergistic application of modern spectroscopic techniques.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed for researchers and drug development professionals who require a deep, practical understanding of how these techniques are applied for structural elucidation. The narrative moves beyond simple data reporting to explain the underlying principles and the rationale behind the interpretation, ensuring a self-validating analytical approach.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation Blueprint

Mass spectrometry is an indispensable analytical tool that provides two critical pieces of information: the precise molecular weight of a compound and its fragmentation pattern, which serves as a molecular fingerprint.[3][4][5] The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.[3]

Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS)

A common and robust method for analyzing volatile compounds like this compound is GC-MS with electron ionization (EI).

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from any impurities based on its boiling point and interactions with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion (M⁺•).[4][5]

-

Fragmentation: The high energy of electron ionization imparts significant internal energy to the molecular ion, causing it to break apart into smaller, characteristic fragment ions.[6]

-

Mass Analysis & Detection: The molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio. A detector then records the abundance of each ion.

Logical Workflow for Mass Spectrometry

Caption: Workflow for GC-MS analysis.

Data Interpretation and Fragmentation Analysis

The mass spectrum provides a wealth of structural information. The peak with the highest m/z value often corresponds to the molecular ion (M⁺•), confirming the compound's molecular weight. For our target molecule (MW ≈ 290.6), the M⁺• peak is expected at m/z 290.

The fragmentation of organosilicon compounds, particularly those with tert-butyldimethylsilyl (TBDMS) groups, is highly predictable. The most characteristic fragmentation pathway involves the loss of a stable tert-butyl radical.

-

Molecular Ion (M⁺•): The parent molecule with one electron removed. Expected at m/z 290 . This peak may be weak or absent in EI-MS due to the molecule's instability after ionization.

-

[M - 57]⁺ Ion: The most abundant and diagnostic peak in the spectra of TBDMS ethers arises from the alpha-cleavage loss of a tert-butyl group (mass 57 Da). This results in a highly stable silicon-centered cation. This fragment is observed at m/z 233 .[1]

-

[tBuMe₂Si]⁺ Ion: Cleavage of the Si-O bond can generate the tert-butyldimethylsilyl cation at m/z 115 .

-

Further Fragmentations: The m/z 233 ion can undergo further fragmentation. For instance, cleavage of the central ethylene bridge could lead to ions such as [tBuMe₂Si-O-CH₂]⁺ at m/z 147 .[1]

Table 1: Key Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment Structure | Description |

| 290 | [C₁₄H₃₄O₂Si₂]⁺• | Molecular Ion (M⁺•) |

| 233 | [(M - C₄H₉)]⁺ | Loss of a tert-butyl group; often the base peak |

| 147 | [tBu(CH₃)₂Si-O-CH₂]⁺ | Cleavage of the central ethylene C-C bond |

| 115 | [tBu(CH₃)₂Si]⁺ | Cleavage of the Si-O bond |

| 73 | [(CH₃)₃Si]⁺ | Trimethylsilyl cation (rearrangement) |

Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[4] For this compound, IR spectroscopy is excellent for confirming the presence of Si-O-C and Si-C bonds and the absence of hydroxyl (-OH) or carbonyl (C=O) impurities.

Experimental Protocol: Fourier Transform Infrared (FT-IR) with ATR

Attenuated Total Reflectance (ATR) is a common sampling technique for liquids that requires minimal sample preparation.[7]

-

Background Spectrum: The IR beam path is scanned without a sample on the ATR crystal (e.g., diamond or ZnSe) to obtain a background spectrum. This captures the absorbance from atmospheric CO₂ and H₂O, as well as the instrument itself, and is automatically subtracted from the sample spectrum.[7][8]

-

Sample Application: A single drop of the neat liquid sample is placed onto the ATR crystal, ensuring complete coverage.[8]

-

Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The data is collected over a range of wavenumbers, commonly 4000–650 cm⁻¹.[8]

-

Cleaning: After analysis, the sample is wiped from the crystal using a soft tissue and an appropriate solvent (e.g., isopropanol or acetone).

Logical Workflow for FT-IR Spectroscopy

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is dominated by absorptions from C-H and Si-O-C bonds.

-

~2960-2850 cm⁻¹ (Strong): C-H stretching vibrations from the numerous methyl (-CH₃) and methylene (-CH₂-) groups.

-

~1255 cm⁻¹ (Strong): Si-CH₃ symmetric deformation (umbrella mode). This is a highly characteristic and reliable band for methylsiloxanes.[9]

-

~1100-1050 cm⁻¹ (Very Strong, Broad): This region contains the asymmetric Si-O-C stretching vibrations. This is typically the most intense and prominent feature in the spectrum of silyl ethers and siloxanes, confirming the core structure of the molecule.[10]

-

~835 cm⁻¹ and ~780 cm⁻¹ (Strong): Si-C stretching and CH₃ rocking vibrations associated with the Si-(CH₃)₂ and Si-C(CH₃)₃ groups. These bands are also highly diagnostic for TBDMS-protected compounds.

The absence of a broad band around 3300 cm⁻¹ would confirm the absence of O-H groups (from unreacted starting material), and the absence of a sharp, strong band around 1700 cm⁻¹ would rule out carbonyl impurities.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2960-2850 | Strong | C-H Asymmetric & Symmetric Stretching |

| ~1470 | Medium | C-H Asymmetric Bending (CH₃) |

| ~1365 | Medium | C-H Symmetric Bending (from tert-butyl) |

| ~1255 | Strong | Si-CH₃ Symmetric Bending |

| ~1100-1050 | Very Strong | Si-O-C Asymmetric Stretching |

| ~835, ~780 | Strong, Sharp | Si-C Stretch / CH₃ Rock (on Si) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution.[11] It provides detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.[12][13]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm), although the Si-CH₃ signals of the analyte itself can sometimes serve as a reference.

-

Instrument Setup: The sample tube is placed in the NMR spectrometer's probe within a strong magnetic field. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR , a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.

-

For ¹³C NMR , because the ¹³C isotope has a low natural abundance and lower sensitivity, more scans are required to achieve a good signal-to-noise ratio. Spectra are typically acquired with broadband proton decoupling to simplify the spectrum to a series of singlets, where each unique carbon atom gives one peak.

-

-

Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to TMS.

Logical Workflow for NMR Spectroscopy

Caption: General workflow for NMR sample preparation and data acquisition.

¹H NMR Spectrum: Interpretation

The molecule possesses a high degree of symmetry (a C₂ axis through the center of the C-C bond), which simplifies the ¹H NMR spectrum significantly. Only three unique proton environments are expected.

-

δ ~3.65 ppm (Singlet, 4H): These are the four protons of the central ethylene bridge (-O-CH₂-CH₂-O-). They are equivalent due to symmetry and appear as a singlet. Their downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atoms.

-

δ ~0.89 ppm (Singlet, 18H): This intense singlet corresponds to the 18 equivalent protons of the two tert-butyl groups [-C(CH₃)₃].

-

δ ~0.06 ppm (Singlet, 12H): This upfield singlet represents the 12 equivalent protons of the two dimethylsilyl groups [-Si(CH₃)₂]. The electropositive nature of silicon causes these protons to be highly shielded.

Table 3: Predicted ¹H NMR Data (CDCl₃, TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | Singlet | 4H | -O-CH₂ -CH₂ -O- |

| ~0.89 | Singlet | 18H | -C(CH₃ )₃ |

| ~0.06 | Singlet | 12H | -Si(CH₃ )₂- |

¹³C NMR Spectrum: Interpretation

The symmetry of the molecule also leads to a simplified ¹³C NMR spectrum, with only four expected signals.

-

δ ~62.5 ppm: The two equivalent carbons of the ethylene bridge (-O-C H₂-C H₂-O-). They are shifted downfield due to the attached oxygens.

-

δ ~25.9 ppm: The six equivalent methyl carbons of the two tert-butyl groups [-C(C H₃)₃].

-

δ ~18.3 ppm: The two equivalent quaternary carbons of the tert-butyl groups [-C (CH₃)₃].

-

δ ~-2.1 ppm: The four equivalent methyl carbons attached to the silicon atoms [-Si(C H₃)₂-]. These are highly shielded and appear upfield, often at a negative chemical shift relative to TMS.

Table 4: Predicted ¹³C NMR Data (CDCl₃, TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~62.5 | -O-C H₂-C H₂-O- |

| ~25.9 | -C(C H₃)₃ |

| ~18.3 | -C (CH₃)₃ |

| ~-2.1 | -Si(C H₃)₂- |

Conclusion

The collective application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and self-validating structural confirmation for this compound.

-

MS confirms the molecular weight (m/z 290) and reveals a characteristic fragmentation pattern dominated by the loss of a tert-butyl group (m/z 233).

-

IR verifies the presence of key functional groups, including strong absorptions for C-H, Si-C, and the dominant Si-O-C linkage, while confirming the absence of impurities like alcohols.

-

NMR (both ¹H and ¹³C) provides the definitive structural map, with the number of signals, chemical shifts, and integrations perfectly matching the molecule's symmetrical structure.

This multi-technique approach ensures the highest level of scientific integrity, providing researchers and developers with the trustworthy and authoritative data needed for their work.

References

- 1. This compound | C14H34O2Si2 | CID 529219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. data.virginia.gov [data.virginia.gov]

- 3. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]

- 5. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. youtube.com [youtube.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Vibrational Spectroscopic Analysis of Chlorosilanes and Siloxane Oligomers: Implications for the Spectra of Polydimethylsiloxanes [opg.optica.org]

- 10. researchgate.net [researchgate.net]

- 11. microbenotes.com [microbenotes.com]

- 12. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 13. longdom.org [longdom.org]

An In-depth Technical Guide to 1,2-Bis(tert-butyldimethylsiloxy)ethane (CAS 66548-22-9)

For Researchers and Synthetic Chemists

This guide provides a comprehensive overview of 1,2-Bis(tert-butyldimethylsiloxy)ethane, a versatile silyl ether used in organic synthesis. The information is curated for researchers, scientists, and professionals in chemical development, focusing on its properties, applications, and safety protocols.

Chemical Identity and Core Properties

1,2-Bis(tert-butyldimethylsiloxy)ethane, identified by CAS number 66548-22-9, is a bifunctional silyl ether. It serves as a valuable protecting group for ethylene glycol and a synthetic building block.[1][2][3] Its structure features two bulky tert-butyldimethylsilyl (TBDMS) groups linked by an ethylene diether bridge. This steric hindrance contributes to its stability under various reaction conditions.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| CAS Number | 66548-22-9 |

| IUPAC Name | tert-butyl-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-dimethylsilane[3] |

| Synonyms | BIS(T-BUTYLDIMETHYLSILOXY)ETHANE, 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane, Ethylene glycol, bis(tert-butyldimethylsilyl) ether[1][3][4] |

| Molecular Formula | C14H34O2Si2[1][2][3] |

| InChI Key | LCMJZTYHSITRAQ-UHFFFAOYSA-N[2][3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molar Mass | 290.59 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Storage Condition | 2-8°C, in a dry, sealed container | [1][3][5][6] |

| Topological Polar Surface Area | 18.5 Ų | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 7 | [3] |

Synthesis and Applications in Organic Chemistry

The primary application of 1,2-Bis(tert-butyldimethylsiloxy)ethane lies in its role as a protecting group for diols, particularly ethylene glycol. The TBDMS groups offer robust protection under a wide range of reaction conditions, including non-acidic and non-fluoride environments.

Illustrative Synthetic Workflow: Protection of Ethylene Glycol

The synthesis of 1,2-Bis(tert-butyldimethylsiloxy)ethane typically involves the reaction of ethylene glycol with tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole or pyridine, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Caption: Synthesis of 1,2-Bis(tert-butyldimethylsiloxy)ethane.

Deprotection Protocol

The removal of the TBDMS protecting groups is typically achieved under acidic conditions or, more commonly, using a fluoride source such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF). The choice of deprotection agent is crucial to ensure the stability of other functional groups within the molecule.

Hazard Identification and Safe Handling

Understanding the potential hazards associated with 1,2-Bis(tert-butyldimethylsiloxy)ethane is critical for its safe handling in a laboratory setting.[3]

Table 3: GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed.[3] |

| H315 | Causes skin irritation.[3] |

| H319 | Causes serious eye irritation.[3] |

| H335 | May cause respiratory irritation.[3] |

Personal Protective Equipment (PPE) and Engineering Controls

A risk-based approach should be adopted when handling this compound. The following diagram outlines the necessary safety measures.

Caption: Recommended PPE and Engineering Controls.

First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Storage and Disposal

Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place (2-8°C).[1][3][5][6] Dispose of contents and container to an approved waste disposal plant.

Conclusion

1,2-Bis(tert-butyldimethylsiloxy)ethane is a valuable reagent in organic synthesis, primarily utilized for the protection of diols. While it does not possess inherent properties for drug development, its role in the synthesis of complex molecules is significant. A thorough understanding of its chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe use in research and development.

References

-

ChemBK. 66548-22-9. Available from: [Link]

-

AZmax Co., Ltd. Silicon Compounds: Silanes and Silicones. Available from: [Link]

-

BIOFOUNT. 66548-22-9|1,2-双(叔丁基二甲基硅氧基)乙烷. Available from: [Link]

Sources

The Aliphatic Diol's Guardian: A Technical Guide to 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane in Modern Synthesis

Introduction: Navigating the Labyrinth of Chemical Nomenclature

In the intricate world of chemical synthesis, the precise language of nomenclature is paramount. The compound systematically named 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane is a prime example of a molecule more commonly recognized by a variety of synonyms in laboratory and industrial settings. This guide provides an in-depth exploration of this versatile reagent, offering clarity on its identity and a comprehensive overview of its applications for researchers, scientists, and drug development professionals.

At its core, this molecule is a disiloxane derivative of ethylene glycol. Its structure, featuring two sterically hindered tert-butyldimethylsilyl (TBDMS or TBS) groups linked by an ethylene dioxy bridge, is key to its primary function as a protecting group for vicinal diols. Understanding the various names under which this compound is cataloged is the first step toward harnessing its full potential.

| Nomenclature Type | Name |

| Systematic IUPAC Name | This compound[1] |

| Alternative IUPAC Name | tert-butyl-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-dimethylsilane[1][2] |

| Common Synonym | 1,2-Bis(tert-butyldimethylsilyloxy)ethane[1][3] |

| Abbreviated Synonym | BIS(T-BUTYLDIMETHYLSILOXY)ETHANE[1] |

| CAS Number | 66548-22-9 |

| Molecular Formula | C₁₄H₃₄O₂Si₂[1] |

| Molecular Weight | 290.59 g/mol |

This guide will primarily refer to the compound as 1,2-Bis(tert-butyldimethylsilyloxy)ethane for clarity and its prevalence in scientific literature.

Core Functionality: The Rationale for Silyl Ether Protection

In multi-step organic synthesis, the selective protection of reactive functional groups is a cornerstone of success. Alcohols, and particularly diols, often require temporary masking to prevent unwanted side reactions while other parts of a molecule are being modified. The tert-butyldimethylsilyl (TBDMS) ether is a widely employed protecting group for alcohols due to its favorable balance of stability and ease of cleavage.[4]

Why Choose 1,2-Bis(tert-butyldimethylsilyloxy)ethane?

The choice to use 1,2-Bis(tert-butyldimethylsilyloxy)ethane is driven by several key factors:

-

Robust Stability: TBDMS ethers exhibit remarkable stability across a broad spectrum of reaction conditions, including exposure to many organometallic reagents (e.g., Grignard reagents, organolithiums), mild oxidizing agents, and some reducing agents.[4] This stability is attributed to the steric bulk of the tert-butyl group, which hinders nucleophilic attack at the silicon atom.

-

Selective Reactivity: The primary hydroxyl groups of a diol can be selectively protected in the presence of secondary or tertiary alcohols due to less steric hindrance. This allows for precise manipulation of complex polyol structures.

-

Neutral and Mild Cleavage Conditions: A significant advantage of TBDMS ethers is the availability of mild and selective deprotection methods. The silicon-oxygen bond is readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions that are often gentle enough to leave other acid-sensitive protecting groups intact.[4][5]

-

Predictable Reactivity: The formation and cleavage of TBDMS ethers are well-understood and highly reliable reactions, making them a trustworthy tool in the synthetic chemist's arsenal.

The Protection-Deprotection Workflow: A Self-Validating System

The utility of 1,2-Bis(tert-butyldimethylsilyloxy)ethane lies in its role within a reversible protection-deprotection sequence. This workflow is inherently self-validating: the successful recovery of the original diol in high yield after a series of synthetic transformations confirms the efficacy of the protecting group.

Sources

- 1. BIS(T-BUTYLDIMETHYLSILOXY)ETHANE | CymitQuimica [cymitquimica.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. BIS(T-BUTYLDIMETHYLSILOXY)ETHANE | CymitQuimica [cymitquimica.com]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

The Nuances of Lability: An In-depth Technical Guide to the Reactivity of Silyl Ethers

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. Among the arsenal of protecting groups available to the modern chemist, silyl ethers have emerged as indispensable tools for the temporary masking of hydroxyl moieties. Their widespread adoption is a testament to their ease of installation, tunable stability, and, most critically, their predictable reactivity under a variety of conditions. This guide provides a deep dive into the core principles governing the reactivity of silyl ethers, offering field-proven insights into their formation and cleavage, and equipping the reader with the knowledge to rationally select and manipulate these versatile protecting groups.

The Foundation of Reactivity: Steric and Electronic Influences

The reactivity of a silyl ether is not a monolithic property but rather a finely tunable characteristic governed by a confluence of steric and electronic factors. Understanding these influences is the key to mastering their application in complex synthetic campaigns. The primary determinant of silyl ether stability is the steric bulk of the substituents attached to the silicon atom. As a general principle, increasing the steric hindrance around the silicon center enhances the stability of the silyl ether by impeding the approach of reagents to the silicon-oxygen bond.[1][2]

This principle is quantitatively illustrated by the vast differences in the relative rates of cleavage for commonly employed silyl ethers under both acidic and basic conditions.[1][3]

Table 1: Relative Rates of Cleavage for Common Silyl Ethers

| Silyl Ether | Common Abbreviation | Structure | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |

| Trimethylsilyl | TMS | -Si(CH₃)₃ | 1 | 1 |

| Triethylsilyl | TES | -Si(CH₂CH₃)₃ | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBDMS or TBS | -Si(CH₃)₂(C(CH₃)₃) | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | -Si(CH(CH₃)₂)₃ | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | -Si(Ph)₂(C(CH₃)₃) | 5,000,000 | ~20,000 |

Data compiled from multiple sources.[1][2][3]

The interplay of these factors allows for the selective protection and deprotection of multiple hydroxyl groups within the same molecule, a cornerstone of modern synthetic strategy.

Caption: Key determinants of silyl ether reactivity.

The Formation of Silyl Ethers: A Nucleophilic Substitution at Silicon

The installation of a silyl protecting group is typically achieved through the reaction of an alcohol with a silyl halide (commonly a chloride) or a silyl triflate in the presence of a base.[3][4] The generally accepted mechanism for this transformation is a nucleophilic substitution at the silicon center, often proceeding through an SN2-like pathway.[5]

A widely employed and reliable method is the Corey protocol, which utilizes imidazole as a base in a solvent such as dimethylformamide (DMF).[3][6] In this procedure, imidazole is believed to activate the silyl chloride by forming a more reactive silylimidazolium intermediate, which is then readily attacked by the alcohol.

Caption: General workflow for silyl ether formation.

For more sterically hindered alcohols, the use of a more reactive silylating agent, such as a silyl triflate, in combination with a non-nucleophilic hindered base like 2,6-lutidine, is often necessary.[3] Silyl triflates are significantly more reactive than their corresponding chlorides but are also more sensitive to moisture, necessitating anhydrous reaction conditions.[3]

The Cleavage of Silyl Ethers: A Matter of Controlled Lability

The true utility of silyl ethers lies in their selective removal under mild conditions. The deprotection of silyl ethers can be broadly categorized into three main strategies: acidic hydrolysis, base-catalyzed cleavage, and fluoride-mediated cleavage. The choice of method is dictated by the stability of the specific silyl ether and the presence of other sensitive functional groups in the molecule.[7]

Acid-Catalyzed Deprotection

Under acidic conditions, the oxygen atom of the silyl ether is protonated, which makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a weak nucleophile like water or an alcohol.[7][8] The rate of acidic cleavage is highly dependent on the steric hindrance around the silicon atom, with less hindered silyl ethers being cleaved much more rapidly.[2][9] This provides a reliable method for the selective deprotection of a less sterically demanding silyl group in the presence of a bulkier one. For instance, a TMS or TES group can often be cleaved without affecting a TBDMS or TIPS group.[2]

Base-Catalyzed Deprotection

The stability of silyl ethers to basic conditions also varies with the steric bulk of the silicon substituents.[2] While less common than acidic or fluoride-mediated cleavage for many silyl ethers, base-catalyzed hydrolysis can be an effective method for the removal of less stable silyl groups like TMS.[10] For more robust silyl ethers, harsher basic conditions are generally required.

Fluoride-Mediated Deprotection

The most common and often most effective method for the cleavage of silyl ethers is the use of a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF).[4][10] The driving force for this reaction is the exceptionally high strength of the silicon-fluorine bond (Si-F bond energy is ~135 kcal/mol, compared to ~108 kcal/mol for Si-O).[11] The mechanism is believed to proceed through the formation of a hypervalent, pentacoordinate silicon intermediate.[7][9][12] This method is generally very mild and compatible with a wide range of functional groups. However, the basicity of the TBAF reagent can sometimes lead to side reactions with base-sensitive substrates.[12][13] In such cases, buffering the reaction mixture, for example with acetic acid, is advisable.[13]

Caption: Pathways for silyl ether cleavage.

Experimental Protocols

The following protocols are provided as representative examples for the formation and cleavage of a tert-butyldimethylsilyl (TBDMS) ether, a commonly used protecting group of moderate stability.

Protocol 1: Protection of a Primary Alcohol as a TBDMS Ether

Materials:

-

Primary alcohol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere setup

Procedure:

-

To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).

-

Stir the mixture under an inert atmosphere until all the imidazole has dissolved.

-

Add TBDMS-Cl (1.2 equiv) portion-wise to the solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Fluoride-Mediated Deprotection of a TBDMS Ether

Materials:

-

TBDMS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF.

-

Add the TBAF solution (1.1 equiv) dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography on silica gel if necessary.

Conclusion

Silyl ethers are powerful and versatile tools in the hands of the synthetic chemist. A thorough understanding of the factors that govern their reactivity—namely steric hindrance and the choice of reaction conditions—is essential for their successful implementation. By leveraging the graded stability of different silyl ethers, researchers can devise elegant and efficient synthetic routes to complex molecules, enabling the advancement of drug discovery and development.

References

-

Wikipedia. Silyl ether. [Link]

-

Gelest. Deprotection of Silyl Ethers. [Link]

-

Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

-

Chemistry Stack Exchange. By what mechanism do acids deprotect primary silyl ethers?. [Link]

-

Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. [Link]

-

Chem-Station. Silyl Protective Groups. [Link]

-

YouTube. Organic Chemistry - TBAF Deprotection Mechanism. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

StudySmarter. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

ResearchGate. Selective Deprotection of Silyl Ethers | Request PDF. [Link]

-

Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]

-

ResearchGate. Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating | Request PDF. [Link]

-

ResearchGate. (PDF) Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]

-

Chemistry LibreTexts. 16: Silylethers. [Link]

-

Science of Synthesis. 4.4.15 Silyl Ethers. [Link]

-

National Institutes of Health. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. [Link]

-

Royal Society of Chemistry. Chemoselective one-pot cleavage and oxidation of silyl ethers to corresponding carbonyl compounds using IBX and acid catalysts. [Link]

-

Semantic Scholar. A Simple and Convenient Method for Cleavage of Silyl Esthers. [Link]

-

Wikipedia. Ether cleavage. [Link]

-

Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]

-

YouTube. Silyl Ether Chemistry ( One MCQ): Protection and deprotection of alcohol by Dr. Tanmoy Biswas.. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Silyl ether - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 11. youtube.com [youtube.com]

- 12. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 13. benchchem.com [benchchem.com]

A Theoretical Exploration of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane: A Guide for Researchers

This in-depth technical guide provides a comprehensive theoretical framework for the study of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the molecule's structural and electronic properties through advanced computational methodologies. In the absence of extensive experimental data for this specific compound, this guide establishes a robust theoretical protocol, offering predictive insights into its behavior and potential applications, particularly in the realm of biomedicine as a bifunctional silyl ether.

Introduction: The Significance of Bifunctional Silyl Ethers

This compound, with the chemical formula C14H34O2Si2, belongs to the class of silyl ethers.[1] Silyl ethers are distinguished by a silicon atom covalently bonded to an alkoxy group and are widely employed as protecting groups for alcohols in organic synthesis. The IUPAC name for this molecule is tert-butyl-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-dimethylsilane, and it is also known by synonyms such as 1,2-Bis(tert-butyldimethylsiloxy)ethane.[1]

The unique structural feature of this compound is the presence of two silyl ether functionalities, making it a bifunctional molecule. This characteristic is of particular interest in the field of drug delivery and biomaterials. Bifunctional silyl ethers have been investigated as acid-sensitive linkers in prodrug design and for the fabrication of degradable biomaterials. The rate of hydrolysis of the silyl ether bond can be tuned by modifying the steric and electronic environment around the silicon atom, allowing for controlled release of therapeutic agents under specific physiological conditions, such as the acidic microenvironment of tumors.

This guide will lay out a theoretical framework to investigate the fundamental properties of this compound using quantum chemical calculations. By predicting its optimized geometry, vibrational spectra, and electronic characteristics, we can gain valuable insights into its stability, reactivity, and potential as a functional component in advanced drug delivery systems.

Theoretical Framework and Computational Causality

The investigation of molecular properties through theoretical calculations has become an indispensable tool in modern chemistry. For organosilicon compounds like this compound, Density Functional Theory (DFT) has proven to be a reliable and efficient method for predicting a wide range of properties with a good balance of accuracy and computational cost.

The Choice of Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to wavefunction-based methods that deal with the complexities of the many-electron wavefunction.

For the theoretical calculations on this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a judicious choice. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, and it has been shown to provide accurate geometries and vibrational frequencies for a wide variety of organic and organometallic molecules.

The Importance of the Basis Set